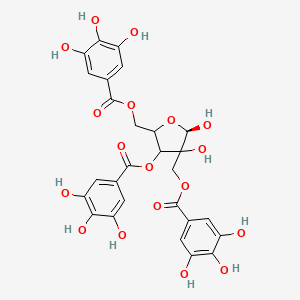

1,2,6-Tri-O-Galloyl-Beta-D-Glucose

Descripción

The compound [(5R)-4,5-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-4-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxolan-2-yl]methyl 3,4,5-trihydroxybenzoate is a highly substituted oxolan (tetrahydrofuran) derivative featuring three 3,4,5-trihydroxybenzoyl (galloyl) groups. Its stereochemistry, particularly the (5R) configuration, plays a critical role in determining its spatial arrangement and biological interactions . This compound is of interest in pharmacological research due to its polyphenolic structure, which is associated with anti-inflammatory, antimicrobial, and enzyme-inhibitory properties .

Propiedades

Número CAS |

79886-49-0 |

|---|---|

Fórmula molecular |

C27H24O18 |

Peso molecular |

636.5 g/mol |

Nombre IUPAC |

[(2R,3S,4S,5R,6S)-3,4-dihydroxy-5,6-bis[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C27H24O18/c28-11-1-8(2-12(29)18(11)34)24(39)42-7-17-21(37)22(38)23(44-25(40)9-3-13(30)19(35)14(31)4-9)27(43-17)45-26(41)10-5-15(32)20(36)16(33)6-10/h1-6,17,21-23,27-38H,7H2/t17-,21-,22+,23-,27+/m1/s1 |

Clave InChI |

LLENXGNWVNSBQG-VFTFQOQOSA-N |

SMILES isomérico |

C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O)O |

SMILES canónico |

C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O)O |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

1,2,6-Tri-O-galloyl-beta-D-glucosa se puede sintetizar mediante la esterificación de beta-D-glucosa con ácido gálico. La reacción normalmente implica el uso de un catalizador como el ácido sulfúrico o el ácido clorhídrico para facilitar el proceso de esterificación . Las condiciones de reacción a menudo incluyen calentar la mezcla a una temperatura específica para garantizar la esterificación completa.

Métodos de producción industrial

La producción industrial de 1,2,6-Tri-O-galloyl-beta-D-glucosa implica la extracción del compuesto de fuentes vegetales. El proceso de extracción incluye pasos como la extracción con disolventes, la purificación y la cristalización para obtener el compuesto puro . El uso de técnicas avanzadas como la cromatografía líquida de alta resolución (HPLC) garantiza la pureza y la calidad del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones

1,2,6-Tri-O-galloyl-beta-D-glucosa experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar quinonas y otros productos de oxidación.

Hidrólisis: Se puede hidrolizar para liberar ácido gálico y glucosa.

Esterificación: El compuesto puede sufrir una mayor esterificación para formar ésteres galoylicos superiores.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Hidrólisis: Se pueden utilizar condiciones ácidas o básicas para la hidrólisis, siendo el ácido clorhídrico o el hidróxido de sodio reactivos comunes.

Esterificación: Se utilizan catalizadores como el ácido sulfúrico o el ácido clorhídrico para facilitar las reacciones de esterificación.

Principales productos formados

Oxidación: Quinonas y otros productos de oxidación.

Hidrólisis: Ácido gálico y glucosa.

Esterificación: Ésteres galoylicos superiores.

Aplicaciones Científicas De Investigación

1,2,6-Tri-O-galloyl-beta-D-glucosa tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar la química de los polifenoles y la biosíntesis de taninos.

Biología: Se investiga su papel en los mecanismos de defensa de las plantas y su interacción con otras biomoléculas.

Medicina: Se exploran sus propiedades antiinflamatorias, bacteriostáticas y antivirales.

Mecanismo De Acción

El mecanismo de acción de 1,2,6-Tri-O-galloyl-beta-D-glucosa implica su interacción con diversos objetivos moleculares y vías. El compuesto ejerce sus efectos a través de:

Inhibición de enzimas: Inhibe enzimas como la proteasa NS3 del virus de la hepatitis C, que es crucial para la replicación viral.

Actividad antioxidante: El compuesto elimina los radicales libres y reduce el estrés oxidativo, lo que contribuye a sus propiedades antiinflamatorias.

Modulación de la expresión génica: Influye en la expresión de genes implicados en la inflamación y la respuesta inmunitaria.

Comparación Con Compuestos Similares

Key Structural Features

The target compound is compared below with four structurally related molecules (Table 1).

Table 1: Structural and Functional Comparison of Analogs

Functional Insights

Galloyl vs. Benzoyl Groups : The target compound’s galloyl esters (3,4,5-trihydroxybenzoyl) confer superior antioxidant activity compared to the benzoyl esters in the compound, which lack hydroxyl groups .

Stereochemical Influence : The (5R) configuration in the target compound may enhance metabolic stability and receptor binding compared to the (3,4-dihydroxy) analog in , where stereochemistry differs .

Core Structure Differences: Oxolan vs. Chromenone Moiety: The chromenone-containing analog () exhibits unique enzyme interactions due to its fused aromatic system, which is absent in the target compound .

Research Findings and Pharmacological Implications

Antioxidant Capacity

Enzymatic Interactions

- The (5R) configuration may facilitate binding to enzymes like acetylcholinesterase or tyrosinase, as seen in stereospecific inhibitors .

- In contrast, the chroman-based compound () likely targets flavonoid-associated pathways, such as cyclooxygenase (COX) inhibition .

Bioavailability and Solubility

- The high polarity of the target compound (due to hydroxyl groups) may limit membrane permeability but improve water solubility compared to less hydroxylated analogs .

- Chroman/flavonoid derivatives () exhibit better lipid solubility, enhancing blood-brain barrier penetration .

Actividad Biológica

The compound [(5R)-4,5-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-4-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxolan-2-yl]methyl 3,4,5-trihydroxybenzoate is a complex polyphenolic derivative characterized by multiple hydroxyl groups and benzoyl moieties. This intricate structure suggests significant potential for diverse biological activities, particularly in areas such as antioxidant and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

Structural Characteristics

The compound features a unique arrangement of functional groups that contribute to its biological properties:

- Multiple Hydroxyl Groups : These groups enhance the compound's ability to act as an antioxidant.

- Benzoyl Moieties : These structures are known to interact with various biological targets, potentially influencing metabolic pathways.

Table 1: Structural Features and Their Implications

| Feature | Description | Biological Implications |

|---|---|---|

| Hydroxyl Groups | Multiple hydroxyl groups present | Antioxidant activity |

| Benzoyl Moieties | Presence of trihydroxybenzoyl groups | Potential for anti-inflammatory effects |

| Sugar Moieties | Oxolane ring structure with sugar components | Possible enhancement of bioavailability |

Antioxidant Properties

Research indicates that compounds with similar polyphenolic structures exhibit significant antioxidant properties. The presence of multiple hydroxyl groups allows for effective scavenging of free radicals, which is crucial in mitigating oxidative stress.

Anti-inflammatory Effects

The compound's structural characteristics suggest it may also exert anti-inflammatory effects. Studies have shown that polyphenolic compounds can inhibit pro-inflammatory cytokines and enzymes, thus reducing inflammation in various biological systems.

Antimicrobial Activity

Preliminary studies indicate potential antimicrobial activity against various pathogens. The unique combination of hydroxyl and benzoyl groups may facilitate interactions with microbial membranes or enzymes, leading to inhibitory effects.

Case Studies and Research Findings

-

Antioxidant Activity Assessment :

A study conducted on similar polyphenolic compounds demonstrated that they could reduce oxidative stress markers in vitro. The compound is hypothesized to exhibit comparable activity based on its structural analogies. -

Anti-inflammatory Mechanisms :

Research involving a related compound showed significant inhibition of TNF-alpha production in macrophages. This suggests that [(5R)-4,5-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-4-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxolan-2-yl]methyl 3,4,5-trihydroxybenzoate may similarly modulate inflammatory responses. -

Microbial Inhibition Studies :

In vitro studies have indicated that structurally similar compounds exhibit antimicrobial properties against Gram-positive bacteria. Further investigation into this compound could elucidate its effectiveness against specific pathogens.

Table 2: Summary of Biological Activities

| Activity Type | Evidence/Findings | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress markers in vitro | |

| Anti-inflammatory | Inhibits TNF-alpha production | |

| Antimicrobial | Effective against Gram-positive bacteria |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.